n'-Benzoyl-4-chlorobenzohydrazide
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Overview
Description
n’-Benzoyl-4-chlorobenzohydrazide is an organic compound with the molecular formula C14H11ClN2O2 It is a derivative of benzoic acid and is characterized by the presence of a benzoyl group attached to a 4-chlorobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n’-Benzoyl-4-chlorobenzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of n’-Benzoyl-4-chlorobenzohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
n’-Benzoyl-4-chlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom in the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of n’-Benzoyl-4-chlorobenzohydrazide can yield benzoic acid derivatives.
Reduction: Reduction can produce corresponding amines.
Substitution: Substitution reactions can result in the formation of various substituted benzoyl hydrazides.
Scientific Research Applications
n’-Benzoyl-4-chlorobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of n’-Benzoyl-4-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzhydrazide: A closely related compound with similar chemical properties.
4-Bromobenzoic hydrazide: Another halogen-substituted benzoic hydrazide.
4-Fluorobenzoic hydrazide: A fluorine-substituted analog with distinct reactivity.
Uniqueness
n’-Benzoyl-4-chlorobenzohydrazide is unique due to the presence of both a benzoyl group and a 4-chlorobenzohydrazide moiety, which imparts specific chemical and biological properties
Properties
CAS No. |
6828-55-3 |
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Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
N'-benzoyl-4-chlorobenzohydrazide |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-8-6-11(7-9-12)14(19)17-16-13(18)10-4-2-1-3-5-10/h1-9H,(H,16,18)(H,17,19) |
InChI Key |
VISUYFXBNVYTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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